molecular formula C9H14O3 B15240213 2-Methyl-1-(oxolan-3-yl)butane-1,3-dione

2-Methyl-1-(oxolan-3-yl)butane-1,3-dione

Cat. No.: B15240213
M. Wt: 170.21 g/mol
InChI Key: QPOOBSIQLDJJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(oxolan-3-yl)butane-1,3-dione is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . This compound is characterized by the presence of a butane-1,3-dione moiety substituted with a methyl group and an oxolan-3-yl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(oxolan-3-yl)butane-1,3-dione typically involves the reaction of 2-methylbutane-1,3-dione with oxirane (ethylene oxide) under acidic or basic conditions. The reaction proceeds through the nucleophilic attack of the dione on the oxirane, resulting in the formation of the oxolan ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(oxolan-3-yl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(oxolan-3-yl)butane-1,3-dione is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(oxolan-3-yl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The oxolan ring and dione moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(oxolan-3-yl)butane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-methyl-1-(oxolan-3-yl)butane-1,3-dione

InChI

InChI=1S/C9H14O3/c1-6(7(2)10)9(11)8-3-4-12-5-8/h6,8H,3-5H2,1-2H3

InChI Key

QPOOBSIQLDJJSE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C1CCOC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.